

Application Notes and Protocols: Vinyl Triflates in Natural Product Total Synthesis

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Compound of Interest		
Compound Name:	Vinyl triflate	
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Vinyl triflates have emerged as versatile and highly reactive intermediates in the realm of natural product total synthesis. Their ability to readily undergo a variety of carbon-carbon bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions, has made them invaluable tools for the construction of complex molecular architectures. This document provides detailed application notes, experimental protocols, and visual guides for the effective use of vinyl triflates in the synthesis of natural products.

Introduction to Vinyl Triflates in Synthesis

Vinyl triflates are vinyl esters of trifluoromethanesulfonic acid. The triflate group is an excellent leaving group, rendering the vinylic carbon highly susceptible to nucleophilic attack and oxidative addition to transition metal catalysts. This high reactivity, coupled with their accessibility from readily available ketones and 1,3-dicarbonyl compounds, makes them superior alternatives to vinyl halides in many synthetic applications.[1]

The primary application of **vinyl triflates** in natural product synthesis lies in their participation in a suite of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings. These reactions allow for the stereospecific formation of carbon-carbon bonds under relatively mild conditions, a critical consideration in the late stages of a complex synthesis.



Key Applications and Strategies

The strategic incorporation of a **vinyl triflate** moiety into a synthetic intermediate opens up a wide array of possibilities for molecular elaboration. Common strategies include:

- Macrocyclization: The formation of large rings, a common feature in many natural products,
 can be efficiently achieved through intramolecular cross-coupling reactions of vinyl triflates.
- Fragment Coupling: Convergent synthetic strategies often rely on the coupling of complex molecular fragments. Vinyl triflates serve as robust electrophilic partners in these crucial bond-forming events.
- Introduction of Complex Side Chains: Elaborate side chains can be appended to a core structure via cross-coupling of a vinyl triflate with a suitable organometallic reagent.

The following sections will detail the synthesis of **vinyl triflate**s and their application in key cross-coupling reactions, with specific examples from the total synthesis of natural products.

Synthesis of Vinyl Triflates

Vinyl triflates are most commonly synthesized from ketones or 1,3-dicarbonyl compounds. The choice of method often depends on the desired regioselectivity and the nature of the substrate.

Protocol 1: Stereoselective Synthesis of Z-Vinyl Triflates from 1,3-Dicarbonyl Compounds[1]

This method provides a highly stereoselective route to Z-**vinyl triflate**s from a variety of 1,3-dicarbonyl compounds.

Reaction Scheme:

1. LiOTf, Base (e.g., Et3N, DBU) 2. Tf2O, CH2Cl2, 0 °C

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Caption: General scheme for the synthesis of Z-vinyl triflates.

Materials:

- 1,3-Dicarbonyl compound (1.0 equiv)
- Lithium triflate (LiOTf) (1.1 equiv)
- Triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv)
- Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv)
- Dichloromethane (CH2Cl2), anhydrous

Procedure:

- To a solution of the 1,3-dicarbonyl compound and lithium triflate in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the base (triethylamine or DBU) dropwise.
- Stir the mixture at 0 °C for 30 minutes.
- Add trifluoromethanesulfonic anhydride dropwise to the reaction mixture at 0 °C.
- Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
- Separate the organic layer and extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired
 Z-vinyl triflate.

Protocol 2: Synthesis of Vinyl Triflates from Ketones[2]



This protocol describes the general procedure for the formation of **vinyl triflate**s from ketones using a strong, non-nucleophilic base and a triflating agent.

Reaction Scheme:

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Caption: General scheme for the synthesis of **vinyl triflate**s from ketones.

Materials:

- Ketone (1.0 equiv)
- Lithium bis(trimethylsilyl)amide (LHMDS) (1.1 equiv) as a 1.0 M solution in THF
- N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf2) (1.2 equiv)
- Tetrahydrofuran (THF), anhydrous

Procedure:

- To a cooled solution (-78 °C) of LHMDS in anhydrous THF under an inert atmosphere, add a solution of the ketone in anhydrous THF dropwise.
- Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
- Add a solution of PhNTf2 in anhydrous THF to the reaction mixture at -78 °C.
- Allow the solution to warm to room temperature and stir overnight.
- Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
- Extract the mixture with ethyl acetate.



- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

The following protocols highlight the utility of **vinyl triflates** in key palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between a **vinyl triflate** and an organoboron compound.

In the synthesis of various heterocyclic compounds, the Suzuki-Miyaura coupling of lactamderived **vinyl triflate**s with boronic acids or esters provides an efficient route to substituted dihydropyridines and tetrahydroazepines.[2][3]

Reaction Scheme:



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Caption: Suzuki-Miyaura coupling of a lactam-derived vinyl triflate.



Entry	Vinyl Triflate Substrate	Boronic Acid/Ester	Product	Yield (%)
1	N-Boc-δ- valerolactam triflate	Phenylboronic acid	N-Boc-6-phenyl- 3,4-dihydro-2H- pyridine	95
2	N-Boc-ε- caprolactam triflate	(E)-2- Phenylvinylboron ic acid	N-Boc-7-((E)-2- phenylvinyl)-2,3, 4,5- tetrahydroazepin e	88
3	N-Boc-δ- valerolactam triflate	2-Furylboronic acid	N-Boc-6-(2- furyl)-3,4- dihydro-2H- pyridine	92

Protocol 3: Suzuki-Miyaura Coupling of a Lactam-Derived Vinyl Triflate[2][3]

Materials:

- Lactam-derived vinyl triflate (1.0 equiv)
- Boronic acid or ester (1.2 equiv)
- Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh3)2Cl2] (0.03 equiv)
- Sodium carbonate (Na₂CO₃) (2.0 equiv)
- Tetrahydrofuran (THF) and Water (4:1 mixture)

Procedure:

- To a flask containing the vinyl triflate and the boronic acid/ester, add the THF/water solvent mixture.
- Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.



- Add the sodium carbonate and the palladium catalyst to the reaction mixture.
- Heat the reaction to reflux and monitor its progress by TLC.
- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure.
- Purify the residue by flash column chromatography on silica gel.

Heck Reaction

The Heck reaction involves the coupling of a **vinyl triflate** with an alkene to form a new, more substituted alkene.

An asymmetric intramolecular Heck reaction of a **vinyl triflate** was a key step in the synthesis of (+)-vernolepin, a sesquiterpene lactone with significant cytotoxic activity. This cyclization established a crucial cis-decalin ring system with high enantioselectivity.[4]

Reaction Scheme:



Key Reactions of Vinyl Triflates in Natural Product Synthesis Ketone / 1,3-Dicarbonyl Triflation

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Complex Natural Product Scaffolds

Heck Reaction (with Alkene)

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